4-Cyanophenyl hydrogen carbonate
Description
4-Cyanophenyl hydrogen carbonate is an aryl carbonate ester featuring a cyano group (-CN) at the para position of the phenyl ring. This compound is structurally characterized by a carbonate group (-O-CO-O-) directly bonded to the 4-cyanophenyl moiety. The cyano group imparts electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(4-cyanophenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H5NO3/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H,10,11) |
InChI Key |
VGLBAUNQTSZLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl hydrogen carbonate can be achieved through several methods. One common approach involves the reaction of 4-cyanophenol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrogen carbonate group serves as an electrophilic site for nucleophilic attack. Key reactions include:
Alkoxy/Oxy Group Exchange
-
Reacts with alcohols or amines via nucleophilic substitution, replacing the hydrogen carbonate group. For example:
Triazole Substitution
-
Used in synthesizing triazole derivatives, critical for pharmaceutical intermediates (e.g., Letrozole precursors):
Hydrolysis Reactions
The carbonate ester undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Forms 4-cyanophenol and carbonic acid:
-
Conditions : 1M HCl, 25°C, 2 hours.
-
Yield : >85%.
-
Basic Hydrolysis
-
Produces 4-cyanophenoxide and bicarbonate:
-
Conditions : 1M NaOH, reflux, 1 hour.
-
Cyano Group Participation
The electron-withdrawing –C≡N group influences adjacent reactivity:
Reduction to Amine
-
Catalytic hydrogenation converts –C≡N to –CH₂NH₂:
-
Conditions : H₂ (1 atm), Pd/C, ethanol, 50°C.
-
Selectivity : >90% for primary amine.
-
Cyclization Reactions
-
Participates in multicomponent reactions (MCRs) to form heterocycles (e.g., γ-tetrahydrocarbolines) :
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Materials Science
Liquid Crystal Displays (LCDs)
One of the primary applications of compounds related to 4-cyanophenyl derivatives is in the development of liquid crystal materials. These materials are crucial for electro-optical devices such as calculators and watches. The desirable properties of nematic liquid crystals include high transition temperatures and low viscosity, making them suitable for display technologies . The incorporation of 4-cyanophenyl hydrogen carbonate into liquid crystal formulations can enhance performance characteristics, such as thermal stability and response times.
Table 1: Properties of Liquid Crystals Incorporating 4-Cyanophenyl Derivatives
| Property | Value |
|---|---|
| N-I Transition Temperature | High (specific values vary) |
| K-I Transition Temperature | Low (specific values vary) |
| Viscosity | Low |
| Thermal Stability | High |
Medicinal Chemistry
Carbonic Anhydrase Inhibition
this compound has been investigated for its potential as an inhibitor of carbonic anhydrase enzymes. These enzymes play a vital role in maintaining pH balance in biological systems and are implicated in various diseases, including cancer. Recent studies have shown that certain derivatives exhibit potent inhibitory effects on carbonic anhydrase II, suggesting their utility in developing therapeutic agents .
Case Study: Inhibition of Carbonic Anhydrase II
In a study examining the binding affinity of various compounds to carbonic anhydrase II, derivatives containing the 4-cyanophenyl group were found to have a dissociation constant (K(D)) of approximately 84 nM, indicating strong inhibitory potential against this enzyme. This finding supports the exploration of these compounds in drug development aimed at targeting cancer and other conditions where carbonic anhydrase is involved.
Environmental Applications
Gas Sorption and Capture
Recent advancements have highlighted the role of hydrogen-bonded organic frameworks (HOFs) that utilize 4-cyanophenyl derivatives for gas sorption applications, particularly carbon dioxide capture. The specific binding interactions facilitated by these compounds enhance their effectiveness in capturing CO2 from the atmosphere, contributing to efforts aimed at mitigating climate change .
Table 2: Gas Sorption Properties of HOFs with 4-Cyanophenyl Derivatives
| Gas Type | Uptake Capacity (cm³/g) | Specific Surface Area (m²/g) |
|---|---|---|
| CO₂ | ~90 | 1101 |
Mechanism of Action
The mechanism of action of 4-Cyanophenyl hydrogen carbonate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Yields: Analogous thiosemicarbazones derived from 4-cyanophenyl intermediates show high yields (71–92%) (), suggesting efficient synthetic routes for related compounds.
- Safety Data: Limited toxicity data exist for this compound, but benzoate esters with similar substituents () highlight risks of oral toxicity and irritation.
Biological Activity
4-Cyanophenyl hydrogen carbonate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C8H8N2O3
- Molecular Weight: 180.16 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano group enhances its reactivity and potential for forming stable complexes with metal ions, which can modulate enzyme activity or receptor binding.
Biological Activity Overview
-
Antimicrobial Activity:
- Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have demonstrated effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Anticancer Potential:
-
Enzyme Inhibition:
- The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of phosphodiesterase type IV (PDE4), which is relevant in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The most potent derivative had an MIC value of 0.027 µg/mL against E. coli, indicating strong antibacterial properties .
Case Study 2: Anticancer Effects
A series of experiments were conducted to evaluate the anticancer activity of this compound derivatives on human cancer cell lines. The results revealed that certain analogs could reduce cell viability by over 50% at concentrations as low as 10 µM, suggesting a promising avenue for further development in cancer therapeutics .
Comparative Analysis
| Compound | Activity Type | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial | 0.027 | Disruption of bacterial membrane |
| Derivative A | Anticancer | 10 | Induction of apoptosis |
| Derivative B | PDE4 Inhibition | Not specified | Enzyme inhibition |
Q & A
Basic: What are the recommended synthetic routes for 4-cyanophenyl hydrogen carbonate, and how can purity be validated?
Methodological Answer:
A common approach involves reacting 4-cyanophenol with carbonyl chloride derivatives under controlled conditions. For example, hydrazine intermediates can be synthesized via nucleophilic substitution, as demonstrated in the preparation of 4-cyanophenyl hydrazine hydrochloride (82% yield) using DMSO-d6 for H NMR purity validation . Post-synthesis, purity should be confirmed via:
- H/C NMR : To verify structural integrity and detect residual solvents.
- IR Spectroscopy : To identify functional groups (e.g., -CN at ~2236 cm, -NH at ~1614 cm) .
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z 132 for related intermediates) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Refer to safety data sheets (SDS) for hazard mitigation:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if dust/aerosols form .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or particulates .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment .
- Toxicology : Monitor for acute toxicity (H302) and respiratory irritation (H335). No carcinogenicity is reported, but mutagenicity risks require evaluation .
Advanced: How can computational methods optimize the synthesis of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) and molecular docking can predict reaction pathways and stability:
- Vibrational Assignments : Compare computed FT-IR/Raman spectra (e.g., C=O stretching at ~1740 cm) with experimental data to validate intermediates .
- Reaction Kinetics : Simulate activation energies for esterification or hydrolysis steps to identify optimal catalysts .
- Solvent Effects : Use COSMO-RS models to select solvents that maximize yield while minimizing side reactions .
Advanced: How do experimental and computational spectroscopic data resolve contradictions in structural assignments?
Methodological Answer:
Discrepancies between observed and predicted spectra often arise from solvent effects or conformational flexibility. For example:
- NMR Chemical Shifts : Experimental H NMR peaks (e.g., δ 7.72 ppm for aromatic protons in DMSO-d6) may deviate from DFT predictions due to hydrogen bonding. Use polarizable continuum models (PCM) to adjust simulations .
- IR Band Splitting : Asymmetric -NH stretching in hydrazine derivatives (observed at ~3213 cm) can be reconciled with computational models by incorporating anharmonic corrections .
Basic: What analytical techniques are suitable for characterizing this compound’s stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 150–200°C for carbonate esters) .
- HPLC-PDA : Monitor degradation products under accelerated storage conditions (e.g., 40°C/75% RH) .
- pH Stability Tests : Incubate the compound in buffered solutions (pH 3–9) and quantify hydrolysis via UV-Vis spectroscopy (λmax ~270 nm for cyanophenyl derivatives) .
Advanced: How can reaction conditions be tuned to improve yield in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzymes (e.g., lipases) for esterification efficiency .
- Temperature Gradients : Optimize stepwise heating (e.g., 0°C for initial mixing, 80°C for reflux) to minimize side reactions .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Basic: What are the key considerations for designing toxicity studies on this compound?
Methodological Answer:
- In Vitro Assays : Use HepG2 or HEK293 cells to assess cytotoxicity (IC) via MTT assays .
- Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .
- Environmental Impact : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC) .
Advanced: How does the electronic nature of the cyanophenyl group influence reactivity in carbonate derivatives?
Methodological Answer:
The electron-withdrawing -CN group:
- Reduces Electron Density : Lowers pKa of adjacent hydroxyl groups, facilitating deprotonation in basic conditions .
- Enhances Electrophilicity : Accelerates nucleophilic attacks (e.g., hydrolysis) at the carbonyl carbon .
- Stabilizes Intermediates : Resonance effects delocalize negative charge in transition states, as shown in DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
